2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid
Description
2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid is a nicotinic acid derivative featuring a thioether linkage to a 4-fluorophenyl-substituted oxoethyl group. Its molecular formula is C14H10FNO3S, with an average molecular mass of 291.30 g/mol (calculated from structural analogs in [3,4]). Industrially, it is available in 99% purity, packaged in 25 kg cardboard drums, indicating its relevance in bulk chemical applications, likely as a pharmaceutical intermediate or agrochemical precursor .
The compound’s structure combines a nicotinic acid core (a pyridine-3-carboxylic acid) with a sulfur-containing side chain. The 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability or influence binding interactions in biological systems compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3S/c15-10-5-3-9(4-6-10)12(17)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOVRGILPHTMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid typically involves the reaction of 4-fluorobenzaldehyde with thioglycolic acid to form 2-(4-fluorophenyl)-2-oxoethyl thioglycolate. This intermediate is then reacted with nicotinic acid under specific conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Nitro or bromo derivatives of the fluorophenyl group.
Scientific Research Applications
2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
2-[(2-Oxo-2-phenylethyl)thio]nicotinic Acid
- Molecular Formula: C14H11NO3S
- Molecular Weight : 273.30 g/mol
- Key Difference : The phenyl group replaces the 4-fluorophenyl substituent.
- This analog’s monoisotopic mass (273.045964) suggests a simpler isotopic profile compared to the fluorinated derivative .
2-(4-Fluorophenoxy)nicotinic Acid
- Molecular Formula: C11H8FNO3
- Molecular Weight : 205.26 g/mol
- Key Difference: A phenoxy (-O-) linker replaces the thioether (-S-) and oxoethyl group.
- Impact : The ether linkage may reduce reactivity compared to the thioether, while the smaller molecular weight could enhance bioavailability. The 4-fluorophenyl group is retained, suggesting shared electronic properties .
Substituent Position and Functional Group Variations
Nitro-Substituted Analogs
- Examples: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b) 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c)
- Key Data :
Hydroxyl-Substituted Analog
- Example : 5-(2-Fluorophenyl)-2-hydroxynicotinic acid
- Molecular Formula: C12H8FNO3
- Molecular Weight : 245.20 g/mol
- Key Difference : A hydroxyl (-OH) group replaces the thioether-oxoethyl side chain.
- The 2-fluorophenyl substitution (vs. 4-fluoro) may alter steric and electronic interactions in biological targets .
Physicochemical and Industrial Properties
Melting Points and Stability
- The industrial-grade purity (99%) of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid indicates robust synthetic protocols, likely leveraging crystallization or chromatography .
Solubility and Reactivity
- The 4-fluorophenyl group may mitigate this by stabilizing the electron density .
- Compared to phenoxy analogs, the thioether group could enhance lipophilicity, favoring membrane penetration in drug design .
Biological Activity
2-{[2-(4-Fluorophenyl)-2-oxoethyl]thio}nicotinic acid (CAS No. 610281-79-3) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C14H10FNO3S and a molecular weight of 291.30 g/mol, this compound is characterized by the presence of a thioether functional group linked to a nicotinic acid moiety. This structure may contribute to its biological properties and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The fluorophenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Pharmacological Effects
Case Studies and Research Findings
A review of available literature reveals several studies that explore the biological activities of related compounds, providing insights into the potential effects of this compound:
- Study on Neuroprotection : A study published in Neuropharmacology examined derivatives of nicotinic acid and their neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggest that similar compounds can enhance cell viability under stress conditions, indicating potential for this compound in neurodegenerative diseases.
- Antimicrobial Evaluation : A comparative study on thioether derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the thio group in this compound might play a crucial role in its efficacy.
- Inflammation Modulation : Research highlighted in Journal of Medicinal Chemistry pointed out that certain nicotinic acid derivatives could modulate inflammatory pathways, which could be relevant for developing anti-inflammatory therapies.
Data Table: Properties and Activities
| Property/Activity | Details |
|---|---|
| Molecular Formula | C14H10FNO3S |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 610281-79-3 |
| Potential Activities | Neuroprotective, Antimicrobial, Anti-inflammatory |
| Mechanism of Action | Interaction with neurotransmitter systems, modulation of inflammatory cytokines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
